
3-(4-ブロモフェニル)ピペラジン-2-オン
概要
説明
“3-(4-Bromophenyl)piperazin-2-one” is a chemical compound with a molecular weight of 255.11 . Its IUPAC name is 3-(4-bromophenyl)-2-piperazinone . It is stored at room temperature and is typically in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The InChI code for “3-(4-Bromophenyl)piperazin-2-one” is 1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) .Physical and Chemical Properties Analysis
“3-(4-Bromophenyl)piperazin-2-one” is a powder that is stored at room temperature . Its molecular weight is 255.11 .科学的研究の応用
抗精神病薬および拮抗作用
ピペラジン誘導体は、ドーパミンおよびセロトニンのアンタゴニストとして作用することが知られており、抗精神病薬に用いられています。 これは、3-(4-ブロモフェニル)ピペラジン-2-オンが、精神的健康障害の治療に貢献する抗精神病薬としての可能性を秘めていることを示唆しています .
抗菌剤および抗真菌剤
これらの化合物は、抗菌活性を示しており、これは、耐性菌株および真菌株に対する武器を強化する、新しい抗生物質または抗真菌剤の開発に用いることができることを意味しています .
神経変性疾患の治療
ピペラジン環は、パーキンソン病やアルツハイマー病などの神経変性疾患の潜在的な治療薬に含まれています。 これは、3-(4-ブロモフェニル)ピペラジン-2-オンが、これらの病状の治療法の研究に役立つ可能性があることを示唆しています .
抗ウイルスおよび抗HIV-1活性
ピペラジン誘導体は、HIV-1に対する作用を含む、抗ウイルス活性とも関連しています。 これは、3-(4-ブロモフェニル)ピペラジン-2-オンが、抗ウイルス薬の開発に潜在的な役割を果たす可能性があることを示唆しています .
MC4受容体アゴニスト活性
これらの化合物は、代謝性疾患および肥満の治療研究の文脈で関連するMC4受容体アゴニスト活性を示しています .
化学合成と構造解析
この化合物の構造により、新規化合物を得るための化学合成プロトコルで使用することができ、その後、HRMS、IR、NMR実験などのさまざまな分析方法によって構造を割り当てることができます .
Safety and Hazards
The safety information for “3-(4-Bromophenyl)piperazin-2-one” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
将来の方向性
The future directions for “3-(4-Bromophenyl)piperazin-2-one” could involve further exploration of its potential antifungal properties, as suggested by the synthesis of similar compounds . Additionally, its chemical structure could be modified to enhance its biological activity or reduce potential hazards.
作用機序
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)piperazin-2-one may also interact with various targets, influencing a range of biological processes.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)piperazin-2-one may interact with its targets in a manner that influences these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar indole derivatives have been shown to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
3-(4-Bromophenyl)piperazin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with alpha-glucosidase and alpha-amylase, enzymes involved in carbohydrate metabolism . These interactions are characterized by competitive inhibition, where 3-(4-Bromophenyl)piperazin-2-one binds to the active site of the enzymes, preventing substrate binding and subsequent enzymatic activity. Additionally, this compound has been evaluated for its potential as an anti-diabetic agent due to its inhibitory effects on these enzymes .
Cellular Effects
The effects of 3-(4-Bromophenyl)piperazin-2-one on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in glucose metabolism, leading to altered cellular responses to glucose . Furthermore, 3-(4-Bromophenyl)piperazin-2-one has been shown to impact cell signaling pathways, such as the insulin signaling pathway, which plays a crucial role in regulating glucose uptake and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)piperazin-2-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of alpha-glucosidase and alpha-amylase, inhibiting their enzymatic activity and reducing the breakdown of carbohydrates into glucose . Additionally, 3-(4-Bromophenyl)piperazin-2-one has been shown to modulate the expression of genes involved in glucose metabolism, further contributing to its anti-diabetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)piperazin-2-one have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)piperazin-2-one remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of alpha-glucosidase and alpha-amylase activity, leading to prolonged anti-diabetic effects .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)piperazin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit alpha-glucosidase and alpha-amylase activity without causing significant adverse effects . At higher doses, 3-(4-Bromophenyl)piperazin-2-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.
Metabolic Pathways
3-(4-Bromophenyl)piperazin-2-one is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase and alpha-amylase, inhibiting their activity and reducing the breakdown of carbohydrates into glucose . This compound may also affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose metabolism . These interactions contribute to its potential as an anti-diabetic agent.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)piperazin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to be efficiently transported across cell membranes, allowing it to reach its target enzymes and exert its inhibitory effects . Additionally, 3-(4-Bromophenyl)piperazin-2-one may accumulate in specific tissues, such as the liver and kidneys, where it can interact with enzymes involved in carbohydrate metabolism .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)piperazin-2-one plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes such as alpha-glucosidase and alpha-amylase . Additionally, 3-(4-Bromophenyl)piperazin-2-one may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
特性
IUPAC Name |
3-(4-bromophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRGSJDXPCSHAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301151 | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90841-19-3 | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90841-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)
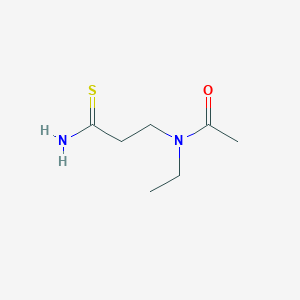
amine](/img/structure/B1527275.png)
![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)
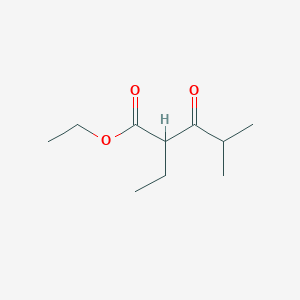
![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)

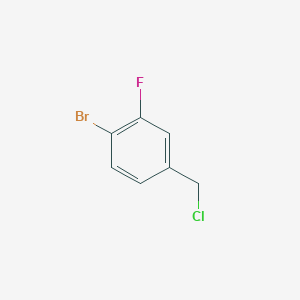
amine](/img/structure/B1527288.png)
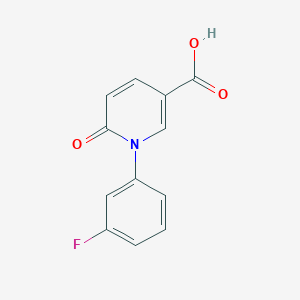

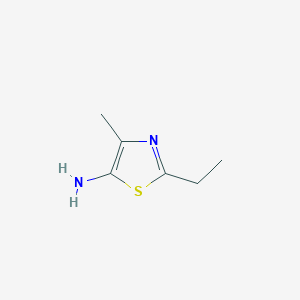
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)
